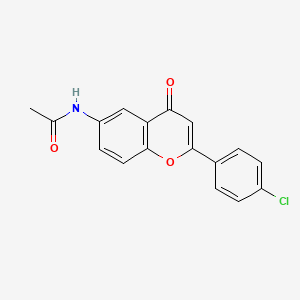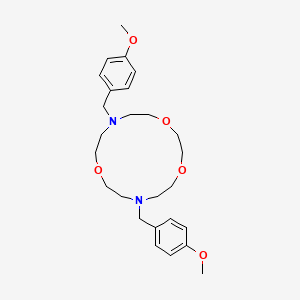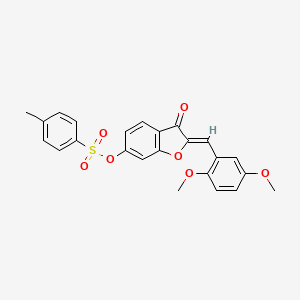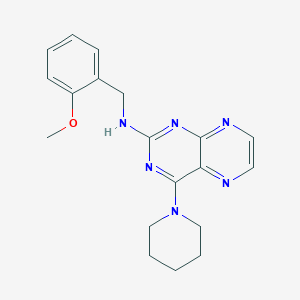amine](/img/structure/B12202718.png)
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine is a chemical compound with the molecular formula C18H22ClNO3S and a molecular weight of 367.8902 . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with chlorine, methyl, and propoxy groups, as well as an amine group linked to a phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the key intermediates One common approach is the electrophilic aromatic substitution reaction, where the phenyl ring is functionalized with chlorine, methyl, and propoxy groupsThe final step involves the coupling of the sulfonylated intermediate with the amine group under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenylethylamine moiety may interact with receptors or other biomolecules, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine: shares structural similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfones.
Phenylethylamine derivatives: Compounds with similar amine groups, such as amphetamines or phenethylamines, may exhibit related biological activities.
Uniqueness
The uniqueness of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, along with the substituted phenyl ring and phenylethylamine moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22ClNO3S |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
5-chloro-4-methyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO3S/c1-3-11-23-17-12-14(2)16(19)13-18(17)24(21,22)20-10-9-15-7-5-4-6-8-15/h4-8,12-13,20H,3,9-11H2,1-2H3 |
InChI Key |
AGELLYPPZQXFCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12202641.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B12202643.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12202649.png)

![({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene](/img/structure/B12202667.png)

![2-fluoro-N-[(2Z)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12202673.png)

![9-(4-fluorophenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B12202684.png)
![3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B12202703.png)
![3'-Methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one](/img/structure/B12202706.png)
![6-chloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B12202712.png)
